molecular formula C8H15N3O B13750588 1-[(4R)-4-Methyl-4,5-dihydro-1,3-oxazol-2-YL]piperazine CAS No. 50693-80-6

1-[(4R)-4-Methyl-4,5-dihydro-1,3-oxazol-2-YL]piperazine

Cat. No.: B13750588
CAS No.: 50693-80-6
M. Wt: 169.22 g/mol
InChI Key: WOEPIKLBVHLVEV-SSDOTTSWSA-N
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Description

1-[(4R)-4-Methyl-4,5-dihydro-1,3-oxazol-2-YL]piperazine is a heterocyclic compound that features both an oxazoline and a piperazine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen and oxygen atoms in its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4R)-4-Methyl-4,5-dihydro-1,3-oxazol-2-YL]piperazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,2-diamine derivatives with sulfonium salts, followed by cyclization to form the piperazine ring . Another approach involves the use of palladium-catalyzed cyclization reactions, which provide high yields and regioselectivity .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high efficiency and scalability. The use of microreactor systems can enhance the reaction rates and yields, making the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions: 1-[(4R)-4-Methyl-4,5-dihydro-1,3-oxazol-2-YL]piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be functionalized with different substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazoline derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring.

Mechanism of Action

The mechanism of action of 1-[(4R)-4-Methyl-4,5-dihydro-1,3-oxazol-2-YL]piperazine involves its interaction with specific molecular targets. It can act as a ligand for various receptors, modulating their activity and leading to biological effects. The compound may also inhibit certain enzymes, affecting metabolic pathways and cellular processes .

Comparison with Similar Compounds

Uniqueness: 1-[(4R)-4-Methyl-4,5-dihydro-1,3-oxazol-2-YL]piperazine is unique due to its dual ring structure, which imparts distinct chemical and biological properties

Conclusion

This compound is a compound of significant interest due to its unique structure and diverse applications

Properties

CAS No.

50693-80-6

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

(4R)-4-methyl-2-piperazin-1-yl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C8H15N3O/c1-7-6-12-8(10-7)11-4-2-9-3-5-11/h7,9H,2-6H2,1H3/t7-/m1/s1

InChI Key

WOEPIKLBVHLVEV-SSDOTTSWSA-N

Isomeric SMILES

C[C@@H]1COC(=N1)N2CCNCC2

Canonical SMILES

CC1COC(=N1)N2CCNCC2

Origin of Product

United States

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